molecular formula C12H13NO3 B13859992 5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid

5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid

Cat. No.: B13859992
M. Wt: 219.24 g/mol
InChI Key: HITUXDBRMKYMGO-UHFFFAOYSA-N
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Description

5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a propan-2-yl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-methoxy-4-propan-2-ylbenzoic acid, followed by reduction to form the corresponding amine. This amine is then converted to the cyano derivative through a Sandmeyer reaction, which involves the use of copper(I) cyanide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-2-methoxy-4-propan-2-ylbenzoic acid is unique due to the presence of both a cyano group and a methoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-cyano-2-methoxy-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H13NO3/c1-7(2)9-5-11(16-3)10(12(14)15)4-8(9)6-13/h4-5,7H,1-3H3,(H,14,15)

InChI Key

HITUXDBRMKYMGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1C#N)C(=O)O)OC

Origin of Product

United States

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